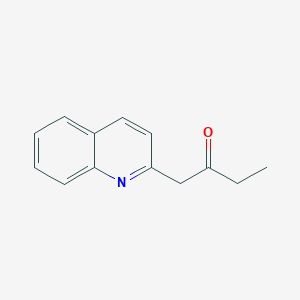

1-(Quinolin-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1531-31-3 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-quinolin-2-ylbutan-2-one |

InChI |

InChI=1S/C13H13NO/c1-2-12(15)9-11-8-7-10-5-3-4-6-13(10)14-11/h3-8H,2,9H2,1H3 |

InChI Key |

ZRWNYCNMQFWSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Quinolin 2 Yl Butan 2 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections for 1-(Quinolin-2-yl)butan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections can be envisioned.

Disconnection A: C-C bond between the quinoline (B57606) ring and the butanone side chain. This is the most intuitive disconnection, breaking the bond between the C2 position of the quinoline and the carbonyl carbon of the butanone moiety. This leads to a quinoline-2-synthon (e.g., quinaldine (B1664567) or a 2-haloquinoline) and an appropriate three-carbon electrophile or nucleophile. For instance, reacting a 2-lithiated quinoline with an appropriate acyl chloride or ester would form the desired ketone.

Disconnection B: Formation of the quinoline ring. This approach involves building the quinoline ring with the butanone side chain already attached to one of the precursors. This strategy relies on the classical methods of quinoline synthesis. For example, a Friedländer synthesis could be employed by reacting a 2-aminoaryl ketone with a β-dicarbonyl compound that incorporates the butanone side chain.

Classical Annulation Reactions for Quinoline Ring Formation Relevant to this compound Precursors

Several classical name reactions provide robust and versatile methods for constructing the quinoline ring system. These methods often involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Friedländer Synthesis Approaches Utilizing Ketone Precursors

The Friedländer synthesis is a reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde) to form a quinoline. This reaction can be catalyzed by acids or bases.

To synthesize a precursor for this compound, one could envision reacting a 2-aminoaryl ketone with a β-keto ester or a diketone. A key advantage of the Friedländer synthesis is its ability to produce polysubstituted quinolines with high regioselectivity. The reaction typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration. One potential pathway involves the reaction of 2-aminobenzaldehyde with ethyl 2-methylacetoacetate.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzaldehyde | Ethyl 2-methylacetoacetate | Base (e.g., NaOH) | Precursor to 2-substituted quinoline |

| 2-Aminoacetophenone (B1585202) | Ethyl acetoacetate | Acid or Base | 2,4-Dimethylquinoline |

| 2-Aminobenzophenone | Ethylacetoacetate | MOPS/Al2O3 (microwave) | Alkyl 2-methyl-4-phenylquinoline-3-carboxylate |

Skraup and Doebner-Von Miller Reactions and their Modified Variants

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and oxidation. While the original Skraup reaction is known for its harsh conditions, modifications have been developed to improve its utility for substituted quinolines.

The Doebner-Von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, often a Lewis acid. This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. The mechanism is thought to involve a fragmentation-recombination pathway.

| Reaction | Aniline Derivative | Carbonyl Component | Key Reagents | Product Type |

| Skraup | Aniline | Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline |

| Doebner-Von Miller | Aniline | α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Substituted quinolines |

Pfitzinger and Knorr Quinoline Syntheses

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. The reaction starts with the hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. The resulting carboxylic acid can be subsequently removed if desired.

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines (quinolin-2-ones). The starting β-ketoanilides are readily prepared from the condensation of anilines and β-ketoesters. This method is particularly relevant for synthesizing precursors that can be converted to 2-substituted quinolines. Recent developments have shown that this reaction can be performed under solvent-free conditions using polyphosphoric acid.

| Reaction | Key Reactants | Key Reagents | Primary Product |

| Pfitzinger | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acid |

| Knorr | β-Ketoanilide | Strong acid (e.g., H₂SO₄) | 2-Hydroxyquinoline (Quinolin-2-one) |

Modern Catalytic Approaches for this compound Assembly

Modern synthetic chemistry has seen a surge in the development of catalytic methods, particularly those employing transition metals, for the construction of complex molecules with high efficiency and selectivity.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysts, particularly those based on palladium, ruthenium, copper, and gold, have been extensively used in the synthesis of quinolines. These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades.

For instance, palladium-catalyzed reactions can be used to couple aryl halides with alkynes (Sonogashira coupling) followed by an intramolecular cyclization to form the quinoline ring. Ruthenium complexes have been shown to catalyze the three-component coupling of anilines, aldehydes, and allylamines to afford substituted quinolines. Copper-catalyzed three-component reactions of anilines, aldehydes, and alkynes can also yield alkyl-substituted quinolines. Furthermore, gold-catalyzed hydroamination and cyclization of appropriate substrates provides another efficient route.

Recent advancements have also focused on metal-free catalytic systems. For example, the oxidative cycloisomerization of o-cinnamylanilines can be achieved using potassium tert-butoxide as a mediator and DMSO as an oxidant to produce 2-aryl-4-substituted quinolines.

| Catalyst Type | Reaction Type | Substrates | Product Feature |

| Palladium | Cross-coupling/Cyclization | Aryl halides, Alkynes | Substituted quinolines |

| Ruthenium | Three-component coupling | Anilines, Aldehydes, Allylamines | 2,3-Disubstituted quinolines |

| Copper | Three-component coupling | Anilines, Aldehydes, Alkynes | Alkyl-substituted quinolines |

| Gold | Hydroamination/Cyclization | 2'-Amino-2,2,2-trifluoroacetophenones, (3-Oxoprop-1-yn-1-yl)-phosphonates | CF₃ and P(O)(OEt)₂ substituted quinolines |

| Metal-free (KOtBu/DMSO) | Oxidative cycloisomerization | o-Cinnamylanilines | 2-Aryl-4-substituted quinolines |

Copper-Catalyzed Dehydrogenative Coupling Strategies

Copper-catalyzed dehydrogenative coupling represents an efficient method for forming C-N and C-C bonds, which are crucial for constructing the quinoline ring. These reactions often proceed via a dehydrogenative cross-coupling mechanism, where C-H bonds are functionalized directly, avoiding the need for pre-functionalized starting materials. For instance, copper(II) has been used to catalyze the dehydrogenative coupling between different azoles, showcasing its ability to control chemoselectivity for heterocoupling. nih.gov This approach can be extended to the synthesis of quinoline derivatives.

In a notable example, nano copper oxide (nano-CuO) has been employed as a recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates from 2-aminoacetophenone and dimethylacetylenedicarboxylate. rsc.org This reaction proceeds in acetonitrile (B52724) at a mild temperature of 40 °C, offering good yields and chemoselectivity without the need for ligands or additives. rsc.org The air-stable and inexpensive nature of the nano-CuO catalyst, coupled with its recyclability for up to four cycles, makes this a promising green synthetic route. rsc.org Another efficient copper-catalyzed dehydrogenative cross-coupling has been demonstrated between α-amino carbonyl compounds and azoles using di-tert-butyl peroxide (DTBP) as an oxidant. thieme-connect.de

| Catalyst | Reactants | Solvent | Temperature | Yield | Key Features |

| Nano-CuO | 2-Aminoacetophenone, Dimethylacetylenedicarboxylate | Acetonitrile | 40 °C | 93% | Recyclable catalyst, Ligand-free, Good chemoselectivity rsc.org |

| Cu(II) | Azoles | Not specified | Not specified | Not specified | Controls chemoselectivity for heterocoupling nih.gov |

| Copper catalyst | α-Amino carbonyl compounds, Azoles | Not specified | Not specified | Not specified | Uses DTBP as an oxidant thieme-connect.de |

Palladium-Catalyzed C-H Activation and Annulation

Palladium catalysis is a cornerstone in modern organic synthesis, particularly for C-H activation and annulation reactions to form heterocyclic compounds like quinolines. nih.govacs.org These methods often exhibit high regioselectivity and functional group tolerance under mild reaction conditions. nih.govacs.org

One strategy involves the palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropane (B1198618) sp³ C-H bonds, leading to the formation of quinoline and tetrahydroquinoline derivatives. rsc.org This one-pot protocol proceeds through the cleavage of a C-H bond and formation of a C-C bond, generating a dihydroquinoline intermediate. rsc.org

Palladium-catalyzed C-H arylation of quinoline N-oxides has also been developed, with the site selectivity (C2 vs. C8) being influenced by the reaction conditions and ligands. acs.org For instance, C8-selective arylation can be achieved and significantly accelerated using microwave irradiation. acs.org Furthermore, palladium-catalyzed chelation-assisted C-H activation of quinoline-8-carbaldehydes allows for their direct amidation with various amines under mild conditions. acs.org

The synthesis of quinolin-2(1H)-ones has been achieved through palladium-catalyzed [3+3] annulation of diarylamines with α,β-unsaturated acids, where trifluoroacetic acid (TFA) plays a crucial role in preventing decarboxylation. nih.gov Additionally, tandem reactions involving Pd(0)-catalyzed amidation and aldol (B89426) condensation have been utilized to construct quinolin-2(1H)-one scaffolds. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium(0) | Intramolecular C-H functionalization | Cyclopropane derivatives | One-pot protocol, forms dihydroquinoline intermediate rsc.org |

| Palladium catalyst | C-H arylation | Quinoline N-oxides, Iodoarenes | Site-selective (C8), accelerated by microwave irradiation acs.org |

| [Pd(OAc)₂]₂ | Chelation-assisted C-H amidation | Quinoline-8-carbaldehydes, Amines | Mild conditions, broad amine scope acs.org |

| Palladium catalyst | [3+3] Annulation | Diarylamines, α,β-Unsaturated acids | High yield, TFA is crucial nih.gov |

| Pd(0) | Tandem amidation/aldol condensation | Aryl halides, Acetamides | Forms quinolin-2(1H)-ones nih.gov |

Cobalt-Catalyzed Synthesis Protocols

The use of earth-abundant and less toxic cobalt as a catalyst provides an economical and environmentally friendly alternative to precious metals like palladium. nih.gov Cobalt catalysts have been successfully employed in the synthesis of quinolines through various pathways.

A notable method involves the cobalt-catalyzed annulation of anilides and internal alkynes. rsc.org The combination of a cobalt catalyst with a Lewis acid, such as Zn(OTf)₂, facilitates this transformation, which is believed to proceed via ortho C-H activation. rsc.org This approach is valued for its use of a low-cost catalyst and operationally simple procedure. rsc.org

Furthermore, readily available Co(OAc)₂·4H₂O has been shown to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines and quinazolines, respectively, in good to excellent yields under mild, ligand-free conditions. nih.gov This protocol represents an environmentally benign route to these important N-heterocycles. nih.gov Cobalt catalysts have also been utilized for the synthesis of aryl ketones and aldehydes from redox-active esters via a decarboxylative oxidation process. rsc.org Additionally, cobalt-mediated hydrogen atom transfer (HAT) provides a pathway for converting heteroatom-functionalized alkenes into ketones. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| Cobalt catalyst with Zn(OTf)₂ | Annulation | Anilides, Internal alkynes | Low-cost catalyst, high efficiency rsc.org |

| Co(OAc)₂·4H₂O | Dehydrogenative cyclization | 2-Aminoaryl alcohols, Ketones/Nitriles | Mild, ligand-free conditions, environmentally benign nih.gov |

| Cobalt catalyst | Decarboxylative oxidation | Benzylic redox-active esters | Forms aryl ketones and aldehydes rsc.org |

| Cobalt bis(acetylacetonate) | Hydrogen atom transfer | Heteroatom-functionalized alkenes | Mild conditions, forms ketones organic-chemistry.org |

Organocatalytic and Acid/Base-Catalyzed Transformations

Organocatalysis and acid/base-catalyzed reactions offer metal-free alternatives for the synthesis of quinolines, often aligning with the principles of green chemistry. nih.gov These methods can provide high yields and selectivities under mild conditions.

The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be effectively catalyzed by various acids and bases. For instance, bismuth trichloride (B1173362) (BiCl₃) has been used to promote the Friedländer reaction under solvent-free and thermal conditions to produce polysubstituted quinolines in excellent yields. eurekaselect.com Similarly, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), an ionic liquid, serves as an efficient and reusable catalyst for this reaction under solvent-free conditions. researchgate.net

Organocatalysts, such as proline, have been instrumental in the development of asymmetric synthesis. youtube.com Proline and its derivatives can catalyze aldol reactions to form chiral centers with high enantioselectivity. youtube.com This principle has been extended to the synthesis of complex heterocyclic structures, including polycyclic hexahydrocyclopenta[b]quinoline derivatives with multiple stereogenic centers, through one-pot organocatalytic procedures. nih.gov

Base-catalyzed transformations are also prominent. For example, a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones has been developed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov This atom- and step-economical approach proceeds via a 1,4-addition followed by intramolecular annulation. nih.gov

| Catalyst/Reagent | Reaction Type | Substrates | Conditions | Key Features |

| BiCl₃ | Friedländer annulation | o-Aminoarylketone/aldehyde, α-Methylene ketones | Solvent-free, thermal | Excellent yields eurekaselect.com |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate | Friedländer annulation | Ketones | Solvent-free | Reusable ionic liquid catalyst researchgate.net |

| Proline-based organocatalysts | Asymmetric synthesis | Aldehydes, Anilines, Nitroalkenes | One-pot | High enantio- and diastereoselectivity nih.gov |

| Lithium-hexamethyldisilazane | 1,4-Addition/Intramolecular annulation | Benzonitriles, Diynones | One-pot | Atom- and step-economical nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The development of sustainable synthetic methods is a major focus in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions are key green chemistry techniques that often lead to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net

Solvent-free conditions have been successfully applied to the Friedländer synthesis of quinolines. For example, the reaction of o-aminoaryl ketones with carbonyl compounds can be efficiently catalyzed by oxalic acid under solvent-free conditions. researchgate.net Similarly, zeolites, such as Hβ zeolite, have been used as heterogeneous catalysts for the cyclization of ketones and 2-aminobenzophenones to form 2,4-disubstituted quinolines without a solvent. rsc.org This method allows for easy catalyst recovery and reuse. rsc.org An efficient synthesis of substituted quinolines has also been achieved under solvent-free and catalyst-free conditions using microwave irradiation to promote the reaction between o-nitrobenzaldehyde and enolizable ketones with SnCl₂·2H₂O as a reductant. capes.gov.br

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. bohrium.com It has been employed in the synthesis of various quinoline derivatives, including complex systems like benzo[f]pyrrolo[1,2-a]quinolines, through one-pot, three-component reactions with significantly reduced reaction times. lew.ro Catalyst-free, one-pot three-component procedures under microwave irradiation have also been developed for synthesizing novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. nih.gov

| Method | Catalyst/Reagent | Reaction | Key Advantages |

| Solvent-free | Hβ zeolite | Friedländer synthesis | Heterogeneous catalyst, reusable rsc.org |

| Solvent-free, Microwave | SnCl₂·2H₂O (reductant) | Reaction of o-nitrobenzaldehyde and enolizable ketones | Catalyst-free, efficient capes.gov.br |

| Microwave-assisted | None (catalyst-free) | Three-component synthesis of quinoline-based hybrids | Rapid, one-pot, efficient nih.gov |

| Microwave-assisted | None | Three-component synthesis of benzo[f]pyrrolo[1,2-a]quinolines | Shorter reaction time, reduced solvent lew.ro |

Catalyst Recycling and Efficiency

The ability to recycle and reuse catalysts is a cornerstone of green chemistry, as it reduces costs and minimizes waste. Heterogeneous catalysts and, in some cases, homogeneous catalysts that can be easily separated and recovered are highly desirable.

Nano-catalysts, in particular, have shown great promise in this area. For example, nano copper oxide (CuO) used in quinoline synthesis can be recovered and reused for up to four cycles without a significant loss of activity. rsc.org Similarly, nickel nanocatalysts employed in the Friedländer annulation for producing polysubstituted quinolines can be recycled for up to five cycles. acs.org The use of magnetic nanoparticles, such as CuFe₂O₄ NPs, further simplifies catalyst recovery using an external magnet, allowing for multiple reuses in aqueous media. nih.gov

The development of recyclable catalytic systems extends to other metals as well. A recyclable Pd₀.₅Ru₀.₅–PVP catalyst has demonstrated high activity and reusability (up to 10 times) for the hydrogenation of quinoline. researchgate.net Ionic liquids used as catalysts, such as 1,3-disulfonic acid imidazolium hydrogen sulfate in the Friedländer reaction, can also be easily recovered and reused multiple times. researchgate.net These examples highlight the significant progress being made in developing efficient and sustainable catalytic systems for quinoline synthesis.

| Catalyst System | Reaction | Recyclability | Key Features |

| Nano-CuO | Quinoline synthesis | Up to 4 cycles | Ligand-free, air-stable rsc.org |

| Nickel nanocatalyst | Friedländer annulation | Up to 5 cycles | Good yield, environmentally compatible acs.org |

| CuFe₂O₄ NPs | Quinoline synthesis | Multiple reuses | Magnetic separation, reaction in water nih.gov |

| Pd₀.₅Ru₀.₅–PVP | Quinoline hydrogenation | Up to 10 times | High activity, facile isolation researchgate.net |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate | Friedländer reaction | Several times | Reusable ionic liquid catalyst researchgate.net |

Optimization of Reaction Parameters and Yield for this compound Production

The efficient synthesis of this compound is contingent upon the careful optimization of various reaction parameters. These parameters include the choice of solvent, catalyst, reaction temperature, and duration. Drawing parallels from the synthesis of structurally related quinolin-2-one and quinoline derivatives, a systematic approach can be adopted to enhance the production yield of the target compound.

The synthesis of quinoline derivatives can be achieved through various methods, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses. For the specific case of this compound, a plausible synthetic route involves the reaction of a quinoline precursor with a suitable butanone derivative. The optimization of this reaction would be crucial for achieving a high yield.

Research on the synthesis of various quinoline derivatives has demonstrated the profound impact of reaction conditions on the outcome of the synthesis. For instance, in the synthesis of certain quinolin-2-one derivatives, the choice of solvent has been shown to significantly affect the reaction yield. While some reactions proceed with low yields in solvents like acetonitrile or toluene, others are more successful in polar solvents or even water, especially in microwave-assisted reactions which can also reduce reaction times. researchgate.net

Catalyst Selection:

The choice of a catalyst is paramount in many synthetic routes for quinolines. Lewis acids such as cerium chloride heptahydrate (CeCl₃∙7H₂O) have been effectively used to catalyze the condensation reaction, leading to high selectivity and excellent yields of 2-quinolones in short reaction times. nih.gov Similarly, palladium-catalyzed reactions are common for the synthesis of quinolin-2-ones, involving processes like C-H activation and intramolecular cyclization. nih.govorganic-chemistry.org For a hypothetical synthesis of this compound, screening a variety of catalysts, including both Lewis acids and transition metal catalysts, would be a critical step in the optimization process.

Solvent Effects:

The polarity and boiling point of the solvent can influence reaction rates and yields. In the synthesis of some quinoline derivatives, dimethylformamide (DMF) has been used as a solvent. ekb.eg For other related syntheses, environmentally friendly options like water or ethanol (B145695) have been explored, sometimes leading to improved yields and simpler work-up procedures. researchgate.netnih.gov The optimization for this compound production would involve testing a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water) to identify the optimal medium.

Temperature and Reaction Time:

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Microwave-assisted synthesis has emerged as a valuable technique, often allowing for reactions to be completed at higher temperatures for shorter durations, which can lead to higher yields and fewer by-products. nih.gov For instance, a reaction that might take several hours under conventional reflux conditions could potentially be completed in minutes using microwave irradiation at an elevated temperature. nih.gov The optimization would involve a systematic study of these parameters to find the ideal balance for maximizing the yield of this compound.

Illustrative Optimization Data:

To illustrate the optimization process, the following data tables present hypothetical yet plausible research findings for the synthesis of this compound. These tables are based on typical optimization studies reported for the synthesis of analogous quinoline derivatives.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 35 |

| 2 | Acetonitrile | 82 | 12 | 42 |

| 3 | Dichloromethane | 40 | 24 | 30 |

| 4 | Dimethylformamide (DMF) | 120 | 8 | 65 |

| 5 | Ethanol | 78 | 10 | 58 |

| 6 | Water | 100 | 12 | 25 |

Table 2: Effect of Catalyst on the Yield of this compound in DMSO at 150°C

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 12 | 20 |

| 2 | FeCl₃ (10) | 6 | 68 |

| 3 | CuI (10) | 6 | 55 |

| 4 | Pd(OAc)₂ (5) | 4 | 85 |

| 5 | CeCl₃∙7H₂O (10) | 5 | 78 |

Table 3: Optimization of Temperature and Time with Pd(OAc)₂ Catalyst in DMSO

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 120 | 6 | 70 |

| 2 | 140 | 4 | 82 |

| 3 | 150 | 4 | 85 |

| 4 | 160 | 3 | 86 |

Based on these illustrative findings, the optimal conditions for the synthesis of this compound would likely involve a high-boiling point polar aprotic solvent like DMSO, a palladium-based catalyst such as Pd(OAc)₂, at a temperature of around 160°C for a duration of 3 hours. It is important to note that these conditions are extrapolated from syntheses of similar compounds and would require empirical validation for the specific synthesis of this compound.

Chemical Reactivity and Transformations of 1 Quinolin 2 Yl Butan 2 One

Reactions Involving the Butanone Moiety

The butanone side chain offers a rich landscape for chemical modifications, primarily centered around the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of 1-(quinolin-2-yl)butan-2-one is a key site for nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent conversion to various alcohol derivatives. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

A prominent example is the reaction with Grignard reagents, which are potent carbon-based nucleophiles. The addition of a Grignard reagent, such as methylmagnesium bromide, to the ketone would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com Similarly, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(quinolin-2-yl)butan-2-ol.

The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. organic-chemistry.orgwikipedia.org Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 2-(1-methylenepropyl)quinoline. wikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. organic-chemistry.org

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

Alpha-Functionalization and Enolate Chemistry

The methylene group adjacent to the carbonyl (the α-position) in this compound possesses acidic protons. Deprotonation of this position with a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon.

The acidity of these α-protons allows for reactions such as α-halogenation. In the presence of an acid catalyst and a halogen like bromine, an α-bromo ketone can be formed. libretexts.org This reaction proceeds through an enol intermediate. libretexts.org

The Mannich reaction, a three-component condensation, can also be employed for α-functionalization. This reaction involves the aminoalkylation of the α-carbon using formaldehyde (B43269) and a primary or secondary amine. researchgate.netnih.govnih.gov

The formation of enolates is fundamental to many carbon-carbon bond-forming reactions. For instance, the enolate can be alkylated by treatment with an alkyl halide, although this reaction can sometimes be complicated by O-alkylation or polyalkylation.

| Reaction | Reagent Example | Product Type |

| α-Halogenation | Bromine (Br₂) in acetic acid | α-Bromo ketone |

| Mannich Reaction | Formaldehyde, Dimethylamine | Mannich base (α-aminoalkyl ketone) |

| Alkylation | Methyl iodide (CH₃I) with a strong base | α-Methylated ketone |

Oxidation and Reduction Pathways

The butanone moiety can undergo both oxidation and reduction. As mentioned, reduction of the ketone with agents like sodium borohydride yields the secondary alcohol 1-(quinolin-2-yl)butan-2-ol.

Oxidation of the ketone can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. Strong oxidizing agents under harsh conditions can potentially oxidize the butanone side chain, although the quinoline (B57606) ring itself can also be susceptible to oxidation. A more controlled oxidation could potentially lead to the formation of quinoline-2-carboxylic acid.

Reactivity of the Quinoline Heterocycle

The quinoline ring system exhibits reactivity characteristic of both benzene (B151609) and pyridine (B92270), undergoing both electrophilic and nucleophilic aromatic substitution reactions. The presence of the butanone substituent can influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring

Quinoline is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. tutorsglobe.com When such reactions do occur, they preferentially take place on the benzene ring (carbocyclic ring) at positions 5 and 8, as this preserves the aromaticity of the pyridine ring in the intermediate sigma complex. tutorsglobe.comquora.com Common electrophilic substitution reactions include nitration and halogenation. The specific conditions, such as the acidity of the medium, can influence the position of substitution. tutorsglobe.com

Nucleophilic aromatic substitution (SNAr) is more facile on the electron-deficient pyridine ring of the quinoline system, particularly at positions 2 and 4, especially when a good leaving group is present. youtube.com For this compound, direct nucleophilic substitution on the ring is less likely without a suitable leaving group. However, if a derivative with a leaving group at the 4-position were synthesized, it would be susceptible to displacement by various nucleophiles.

| Reaction Type | Position of Attack | Typical Reagents |

| Electrophilic Aromatic Substitution | Positions 5 and 8 | Nitrating mixture (HNO₃/H₂SO₄), Halogens (e.g., Br₂) |

| Nucleophilic Aromatic Substitution | Positions 2 and 4 (with leaving group) | Amines, Alkoxides |

Reactions at the Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it a site for various reactions.

N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as peroxy acids or hydrogen peroxide. researchgate.nettamu.edunih.gov The resulting N-oxide functionality alters the electronic properties of the quinoline ring, making it more susceptible to certain nucleophilic and electrophilic attacks. For instance, quinoline N-oxides can facilitate C-2 alkylation. chemrxiv.org

Quaternization: The nitrogen atom can also be alkylated by reacting with alkyl halides, such as methyl iodide, to form a quaternary quinolinium salt. tutorsglobe.comgoogle.com This reaction introduces a positive charge on the nitrogen atom, which further deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic additions. The steric hindrance from the butanone side chain might influence the rate of quaternization. google.com

| Reaction | Reagent Example | Product |

| N-Oxidation | Hydrogen peroxide (H₂O₂), Peroxy acids | This compound N-oxide |

| Quaternization | Methyl iodide (CH₃I) | N-Methyl-2-(2-oxobutyl)quinolinium iodide |

Cascade and Tandem Reactions of this compound

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without the isolation of intermediates. researchgate.net These processes are highly efficient in terms of atom economy and their ability to rapidly construct complex molecular architectures from simpler precursors.

While specific cascade reactions commencing directly from this compound are not extensively documented in dedicated studies, its structure is well-suited for such transformations. The presence of the ketone, the α-methylene group, and the quinoline ring offers multiple reactive sites that can be engaged in sequential reactions. For instance, a tandem sequence could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular condensation involving the ketone of the quinoline substrate.

A plausible, albeit hypothetical, tandem reaction could involve the initial reaction of the active methylene group of this compound in a Michael addition to an electrophilic olefin. The resulting intermediate could then undergo an intramolecular cyclization and subsequent dehydration, leading to a more complex fused heterocyclic system. Such sequences, often catalyzed by a single reagent, exemplify the elegance and efficiency of cascade reactions. researchgate.net The synthesis of various quinolin-2(1H)-one derivatives through photoinduced radical tandem annulation of 1,7-diynes highlights the utility of such strategies in building complex quinoline-based structures. frontiersin.org

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is readily achievable through derivatization reactions targeting its key functional groups. These strategies are crucial for generating libraries of related compounds for various chemical and biological applications.

The carbonyl group of this compound is a prime site for derivatization. It readily undergoes condensation reactions with primary amines and related nitrogen-based nucleophiles to form imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.com These reactions typically proceed via nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

Imines: The reaction with primary amines (R-NH₂) under dehydrating conditions or with acid catalysis yields the corresponding N-substituted imines. masterorganicchemistry.comredalyc.org These imine derivatives are versatile intermediates in their own right.

Oximes: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH), usually from hydroxylamine hydrochloride with a mild base, affords the corresponding oxime. nih.govnih.gov Oximes are crystalline solids and are useful in the characterization of ketones. nih.gov The synthesis of various quinoline oximes has been reported as an efficient process with potential biological applications. researchgate.net

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. nih.govmdpi.com These derivatives have been synthesized from various quinoline and quinazolinone precursors and are of interest in medicinal chemistry. researchgate.netepstem.net

The table below summarizes the reactants and expected products for the derivatization of the carbonyl group of this compound.

| Reactant Name | Reactant Formula | Product Class | General Product Structure |

| Primary Amine | R-NH₂ | Imine | Qn-CH₂-C(=NR)-CH₂CH₃ |

| Hydroxylamine | NH₂OH | Oxime | Qn-CH₂-C(=NOH)-CH₂CH₃ |

| Hydrazine | NH₂NH₂ | Hydrazone | Qn-CH₂-C(=NNH₂)-CH₂CH₃ |

| Phenylhydrazine | C₆H₅NHNH₂ | Phenylhydrazone | Qn-CH₂-C(=NNHC₆H₅)-CH₂CH₃ |

| Qn = Quinolin-2-yl |

Annulation, or ring-forming, reactions provide a pathway to construct new rings onto the existing this compound framework, leading to fused heterocyclic systems. The quinoline ring itself is a product of the fusion of benzene and pyridine rings. uomustansiriyah.edu.iqarsdcollege.ac.in Further annulations can create polycyclic structures with diverse properties.

The reactivity of this compound allows for several annulation strategies. The active methylene protons (α to the carbonyl) can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of a new ring.

For example, reaction with an α,β-unsaturated ketone could potentially lead to a Robinson annulation-type product, forming a new six-membered ring. Similarly, reactions with reagents like diethyl oxalate (B1200264) followed by cyclization could yield fused heterocyclic systems containing a pyran or pyridine ring. The synthesis of fused heterocyclic 2-quinolones has been demonstrated through various synthetic routes, showcasing the versatility of the quinoline scaffold in building complex architectures. mdpi.com The Skraup synthesis is a classic example of an annulation reaction that produces the quinoline ring system itself. slideshare.net

The table below outlines potential annulation strategies involving this compound.

| Annulation Strategy | Key Reagents | Potential Fused System |

| Robinson Annulation | Base, Methyl vinyl ketone | Fused cyclohexenone ring |

| Combes quinoline synthesis-type | Acid catalyst, β-diketone | Fused pyridine ring (polycyclic quinoline) |

| Friedländer Annulation-type | Base or Acid, o-aminoaryl aldehyde/ketone | Fused polycyclic aromatic systems |

These derivatization and annulation reactions underscore the utility of this compound as a versatile building block for creating a wide array of more complex molecules.

Advanced Spectroscopic and Analytical Characterization of 1 Quinolin 2 Yl Butan 2 One

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of 1-(Quinolin-2-yl)butan-2-one. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the sub-ppm range. rsc.orgmdpi.comuantwerpen.be For this compound (molecular formula C₁₃H₁₃NO), the expected protonated molecule [M+H]⁺ would have a calculated exact mass that can be experimentally verified to confirm its elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are crucial for analyzing the fragmentation pattern, which provides structural confirmation. The fragmentation of quinoline (B57606) derivatives is well-documented and typically involves characteristic cleavages. sigmaaldrich.comresearchgate.net For this compound, the molecular ion would likely undergo fragmentation through several key pathways:

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion, or the loss of the acetyl group to form a quinolin-2-ylmethyl cation.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation of 1-(quinolin-2-yl)ethanone.

Cleavage of the Quinoline Ring: The quinoline ring itself can undergo fragmentation, although this typically requires higher energy.

These fragmentation patterns allow for the unambiguous identification of the compound and differentiation from its isomers. sigmaaldrich.com

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₁₃H₁₃NO+H]⁺ | Protonated Parent Molecule | 200.1070 |

| [C₁₁H₈NO]⁺ | Acylium ion (Loss of C₂H₅) | 170.0600 |

| [C₁₀H₈N]⁺ | Quinolin-2-ylmethyl cation (Loss of COC₂H₅) | 142.0651 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. mdpi.comnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is used to establish the precise connectivity of all atoms.

¹H NMR provides information on the chemical environment and multiplicity of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the butanone side chain. chemicalbook.comchemicalbook.com The quinoline protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the methylene (B1212753) and methyl protons of the butyl group appear in the upfield region (δ 1.0-4.0 ppm). uncw.edudocbrown.info

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. libretexts.orgchemicalbook.com The spectrum would show 13 distinct signals, with the carbonyl carbon (C=O) being the most downfield (typically δ > 200 ppm), followed by the aromatic carbons of the quinoline ring (δ 110-160 ppm), and finally the aliphatic carbons of the side chain (δ 10-40 ppm). chemicalbook.comdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1' | CH₂ | ~3.9 (s) | ~45 |

| 2' | C=O | - | ~210 |

| 3' | CH₂ | ~2.5 (q) | ~36 |

| 4' | CH₃ | ~1.1 (t) | ~8 |

| 3 | H | ~7.6 (d) | ~122 |

| 4 | H | ~8.2 (d) | ~137 |

| 5 | H | ~7.8 (d) | ~128 |

| 6 | H | ~7.6 (t) | ~127 |

| 7 | H | ~7.9 (t) | ~130 |

| 8 | H | ~8.1 (d) | ~129 |

| 2 | C | - | ~158 |

| 4a | C | - | ~129 |

Predicted shifts are estimates based on data for quinoline and butanone derivatives. Actual values may vary.

Two-dimensional NMR techniques are essential to confirm the assignments made from 1D spectra and to piece together the molecular structure. uncw.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. omicsonline.orgresearchgate.net For this compound, COSY would show correlations between the adjacent protons in the quinoline ring (e.g., H-3 with H-4, H-5 with H-6, etc.) and between the protons of the ethyl group in the butanone chain (CH₂ at position 3' with CH₃ at position 4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is used to definitively assign the carbon signals based on their attached, and already assigned, proton signals. For example, the proton signal at ~3.9 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the C1'-H₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for connecting different spin systems. For instance, HMBC would show a correlation from the methylene protons at C1' (δ ~3.9 ppm) to the quinoline carbon C2 (δ ~158 ppm) and the carbonyl carbon C2' (δ ~210 ppm), unambiguously linking the side chain to the heterocyclic ring.

While this compound is achiral and has limited stereochemical complexity, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide valuable information about the molecule's preferred conformation in solution. youtube.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. researchgate.netacs.org

A NOESY spectrum could reveal correlations between the methylene protons at C1' and the H-3 proton of the quinoline ring. The intensity of this NOE signal would be dependent on the average distance between these protons, providing insight into the rotational conformation around the C2-C1' bond.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. mdpi.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the range of 1700-1725 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic quinoline ring (~3000-3100 cm⁻¹) and the aliphatic side chain (~2850-2960 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (1500-1650 cm⁻¹), and various C-H bending vibrations. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the quinoline ring would be particularly Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Ketone) | FT-IR | 1700 - 1725 | Strong |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Medium |

| Quinoline C=C/C=N Stretch | FT-IR, Raman | 1500 - 1650 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise data on bond lengths, bond angles, and torsional angles. mdpi.comnih.gov Obtaining a suitable single crystal of this compound would allow for its complete three-dimensional structural elucidation. researchgate.net

The analysis would confirm the planarity of the quinoline ring and determine the conformation of the butanone side chain in the crystal lattice. Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal packing. For quinoline derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules are a common and important packing motif. researchgate.netresearchgate.net Hydrogen bonds, if any suitable donors and acceptors are present in the crystal lattice (e.g., with co-crystallized solvent molecules), would also be identified.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment (if chiral)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. As a result, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable.

However, if a chiral center were introduced into the molecule, for example, through the stereoselective reduction of the ketone to a secondary alcohol, these techniques would become essential for assigning the absolute configuration (R or S) of the newly formed stereocenter. The experimental CD and ORD spectra of the chiral derivative would be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute stereochemistry. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

The purity and concentration of this compound in various samples, from reaction mixtures to final products, are critical parameters that necessitate robust analytical methods. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile or thermally sensitive compounds, while Gas Chromatography (GC) is ideal for analytes that can be readily vaporized without decomposition. madison-proceedings.comnih.gov Coupled with sensitive detection methods like Ultraviolet (UV) spectroscopy and Mass Spectrometry (MS), these chromatographic methods provide both quantitative data and structural confirmation.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

HPLC is a cornerstone technique for the analysis of quinoline derivatives, providing excellent separation and quantification capabilities. deepdyve.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. This setup allows for the effective separation of the relatively polar quinoline ketone from nonpolar impurities.

The method's power is significantly enhanced by coupling the HPLC system to both a UV detector and a mass spectrometer (LC-MS). The UV detector provides reliable quantification by measuring the absorbance at a specific wavelength where the quinoline moiety exhibits strong absorption. The mass spectrometer offers definitive identification by providing the mass-to-charge ratio (m/z) of the eluting compound and its fragments, confirming the identity of this compound and aiding in the characterization of unknown impurities. researchgate.netnih.gov Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique suitable for polar molecules, typically yielding a protonated molecule [M+H]⁺ in positive ion mode. researchgate.netnih.gov

A typical analysis would involve dissolving the sample in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), before injection into the HPLC system. The separation is achieved on a C18 column using a gradient elution, where the mobile phase composition is changed over time—starting with a higher proportion of a weak solvent (e.g., water with a formic acid modifier) and gradually increasing the proportion of a strong solvent (e.g., acetonitrile). This gradient ensures the efficient elution of compounds with varying polarities.

Table 1: Illustrative HPLC-UV/MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector Wavelength | 225 nm and 275 nm |

| MS Detector | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Scan Range | m/z 50-500 |

This table presents a hypothetical but typical set of parameters for the analysis of quinoline derivatives based on established methodologies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. madison-proceedings.com Given its molecular structure, this compound is amenable to GC-MS analysis, which is particularly useful for assessing its purity and identifying any volatile impurities that may be present, such as residual solvents or low-boiling point by-products.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and then swept onto a capillary column by an inert carrier gas, usually helium. madison-proceedings.com The column, commonly a nonpolar or medium-polarity phase like a DB-5MS (5% phenyl-arylene/95% dimethylpolysiloxane), separates components based on their boiling points and interactions with the stationary phase. madison-proceedings.com The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column into the mass spectrometer. madison-proceedings.com

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI) at 70 eV. madison-proceedings.com This high-energy ionization method causes reproducible fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z ratio, serves as a chemical "fingerprint." For this compound (molar mass: 199.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely include characteristic ions corresponding to the stable quinoline ring system (e.g., at m/z 129 for the quinoline moiety) and fragments resulting from the cleavage of the butanone side chain. madison-proceedings.comresearchgate.net This detailed fragmentation data is invaluable for confirming the structure of the main component and identifying unknown volatile impurities. researchgate.netnih.gov

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Chromatographic System | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or appropriate split ratio for sample concentration) |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-450 |

This table illustrates a standard set of GC-MS parameters suitable for the analysis of quinoline derivatives. madison-proceedings.com

Computational and Theoretical Investigations of 1 Quinolin 2 Yl Butan 2 One

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. reddit.comlibretexts.org

For instance, in a study on 5,8-quinolinequinone derivatives, DFT calculations were used to determine global reactivity parameters. dergipark.org.trtrdizin.gov.tr These descriptors, including electronegativity, hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. While specific values for 1-(quinolin-2-yl)butan-2-one are not published, the quinoline (B57606) moiety generally acts as an electron-withdrawing group, influencing the electron density distribution across the molecule. The butan-2-one substituent will further modulate these properties.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Quinoline Derivative (e.g., a hypothetical substituted quinoline)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

| Electronegativity (χ) | 4.3 |

| Hardness (η) | 2.2 |

| Softness (S) | 0.45 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red) which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) which are prone to nucleophilic attack.

In quinoline derivatives, the nitrogen atom of the quinoline ring is typically a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The carbonyl group in the butan-2-one side chain would also present a region of negative electrostatic potential around the oxygen atom, while the hydrogen atoms of the quinoline ring and the alkyl chain would exhibit positive potential.

Spectroscopic Property Prediction and Validation against Experimental Data

DFT calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for validation of the computational model.

For example, the calculated IR spectrum of butan-2-one shows a characteristic strong absorption band for the C=O stretching vibration around 1715 cm⁻¹. echemi.com In this compound, the conjugation with the quinoline ring would be expected to shift this frequency. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts for various quinoline derivatives have shown good correlation with experimental data. The calculated spectra for this compound would help in the assignment of experimental signals and confirm its structure.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Ketone

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | 1715 | 1720 |

| C-H Stretch (aromatic) | 3050 | 3055 |

| C-H Stretch (aliphatic) | 2980 | 2985 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is important to understand its three-dimensional structure and how it might interact with biological targets. The flexibility of the butan-2-one side chain allows for multiple conformations. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov MD simulations of quinoline derivatives interacting with biological macromolecules, such as proteins or DNA, can reveal the stability of the complex, key interacting residues, and the conformational changes that occur upon binding. nih.govnih.gov Such studies are instrumental in drug design, helping to understand the mechanism of action at a molecular level.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. For example, the synthesis of quinolin-4-ones can occur via a Camps cyclization, which involves an intramolecular aldol (B89426) condensation. mdpi.com By modeling the reaction pathway, including reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed.

Transition state modeling allows for the calculation of activation energies, which are critical for understanding reaction rates. While a specific study on the synthesis of this compound is not available, the general principles of quinoline synthesis, such as the Friedländer annulation, could be computationally investigated to understand the formation of this particular compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For a series of quinoline derivatives, QSAR models can be developed to predict their in vitro biological activity, such as antimicrobial or anticancer effects. nih.govnih.gov These models typically use a variety of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

While no specific QSAR studies on this compound are published, a hypothetical QSAR study on a series of related quinoline ketones could identify the key structural features that contribute to a particular biological activity. This would involve synthesizing a library of analogues, testing their in vitro activity, and then using statistical methods to build a predictive model.

Molecular Docking Simulations with Defined In Vitro Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a quinoline derivative) into the binding site of a biological target, which is typically a protein or enzyme.

For various quinoline derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for a range of biological targets. These targets include, but are not limited to:

HIV Reverse Transcriptase: Some quinoline derivatives have been docked into the active site of HIV reverse transcriptase to predict their binding affinity and interaction modes, aiming to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Topoisomerases: These enzymes are crucial for DNA replication and are significant targets in cancer therapy. Computational studies have explored the docking of quinoline-based compounds to understand their potential as topoisomerase inhibitors.

Kinases: Various kinases are implicated in cancer cell signaling pathways. Molecular docking has been employed to assess the inhibitory potential of quinoline derivatives against targets like vascular endothelial growth factor receptor (VEGFR) and other protein kinases.

Bacterial and Fungal Enzymes: The antibacterial and antifungal activities of quinoline compounds have been investigated by docking them into the active sites of essential microbial enzymes.

Without specific research on this compound, it is not possible to provide a data table of its molecular docking simulations against defined in vitro biological targets.

Binding Affinity Prediction and Interaction Analysis

Following molecular docking, the binding affinity of the ligand for the target is typically calculated and expressed in units such as kcal/mol. A lower binding energy generally indicates a more stable and potentially more potent interaction. The analysis also involves a detailed examination of the intermolecular interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes.

Hydrophobic Interactions: These interactions play a significant role in the binding of nonpolar regions of the ligand and the protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: This can occur between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A detailed interaction analysis provides insights into the key structural features of the ligand that are responsible for its binding and can guide the rational design of more potent and selective analogs.

As no molecular docking studies for this compound have been published, there is no data available to present on its predicted binding affinity or its specific molecular interactions with any biological target.

Biological Activities and Mechanistic Insights of 1 Quinolin 2 Yl Butan 2 One Analogues Excluding Human/clinical Data

In Vitro Screening and Biological Target Identification

The initial assessment of the biological potential of 1-(quinolin-2-yl)butan-2-one analogues involves a variety of in vitro screening methods. These assays are crucial for identifying their biological targets and elucidating their mechanisms of action at a molecular level.

Enzyme Inhibition Studies (e.g., Reverse Transcriptase Inhibition)

Analogues of this compound, particularly those belonging to the quinolin-2-one class, have been identified as noteworthy enzyme inhibitors. A key area of investigation has been their activity against viral enzymes, such as HIV-1 reverse transcriptase (RT), which is a critical enzyme for the replication of the HIV virus. nih.gov

Inspired by a known pharmacophore for non-nucleoside reverse transcriptase inhibitors (NNRTIs), scientists have synthesized and tested a series of quinolin-2-one derivatives. nih.gov Certain compounds from this series demonstrated significant inhibitory activity against HIV-1 RT. For instance, two specific analogues, compounds 4a2 and 4d2 , exhibited potent inhibition with IC₅₀ values of 0.21 µM and 0.15 µM, respectively. nih.gov Molecular modeling suggests that these compounds bind to an allosteric pocket of the enzyme, similar to the established NNRTI efavirenz. nih.gov

Beyond viral enzymes, the broader family of quinoline (B57606) derivatives has shown inhibitory activity against a wide array of enzymes crucial for cellular function and disease progression. These include:

DNA Methyltransferases (DNMTs): Certain quinoline analogues can inhibit human DNMT1, an enzyme involved in epigenetic regulation, with low micromolar potency. biorxiv.orgnih.gov

Carbonic Anhydrases and Acetylcholinesterase (AChE): Substituted quinolines have been identified as effective inhibitors of human carbonic anhydrase isoforms (hCA I and II) and AChE, with inhibition constants (Ki) in the nanomolar range. nih.gov

Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a target for cancer treatment, and several quinoline derivatives have been identified as potent inhibitors, with the most active compound showing an IC₅₀ value of 9.7 nM. rsc.org

Kinesin Spindle Protein (Eg5): Derivatives of 7-chloro-N-phenylquinolin-4-amine have been developed as inhibitors of Eg5, a protein essential for mitosis, showing potent antiproliferative activity. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) |

| Quinolin-2-one derivative (4a2) | HIV-1 Reverse Transcriptase | IC₅₀ = 0.21 µM nih.gov |

| Quinolin-2-one derivative (4d2) | HIV-1 Reverse Transcriptase | IC₅₀ = 0.15 µM nih.gov |

| Substituted Quinolines | Acetylcholinesterase (AChE) | Kᵢ = 5.51–155.22 nM nih.gov |

| Substituted Quinolines | Carbonic Anhydrase I (hCA I) | Kᵢ = 46.04–956.82 nM nih.gov |

| Substituted Quinolines | Carbonic Anhydrase II (hCA II) | Kᵢ = 54.95–976.93 nM nih.gov |

| Quinoline derivative (A9) | Human Dihydroorotate Dehydrogenase (hDHODH) | IC₅₀ = 9.7 nM rsc.org |

| Benzohydrazide derivative (6e) | Kinesin Spindle Protein (Eg5) | IC₅₀ = 0.2848 µM nih.gov |

Receptor Binding Profiling (e.g., Dopamine (B1211576) Receptors, if applicable)

The interaction of quinoline analogues with various cellular receptors is a key aspect of their pharmacological profile. While specific data on the binding of this compound to dopamine receptors is not extensively detailed in the reviewed literature, broader studies on quinoline derivatives highlight their ability to bind to several important receptor families, particularly those involved in cancer progression. rsc.org

Quinoline-based molecules have been successfully designed as ligands with high binding affinity for growth factor receptors, such as: rsc.orgnih.gov

c-Met Receptor: This receptor and its signaling pathway are often dysregulated in various cancers. Cabozantinib and Foretinib are examples of quinoline-based inhibitors that target c-Met. rsc.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): Several quinoline derivatives act as inhibitors of EGFR, a key target in cancer therapy. rsc.orgmdpi.com

Vascular Endothelial Growth Factor (VEGF) Receptors: Tivozanib, a quinoline-based drug, is known to inhibit VEGF receptors, which are crucial for angiogenesis. rsc.org

Molecular docking studies have also been employed to predict the binding affinity of quinoline analogues to other receptors, such as the cannabinoid receptor CB1a, where thiopyrano[2,3-b]quinoline derivatives showed binding affinities in the range of -5.3 to -6.1 Kcal/mol. nih.gov Although not directly related to dopamine receptors, these findings underscore the versatility of the quinoline scaffold in interacting with diverse receptor types.

Cell-Based Assays (e.g., Antiproliferative Activity in Cell Lines)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of this compound analogues. Numerous studies have demonstrated the potential of quinoline derivatives to inhibit the growth of various cancer cell lines. nih.govnih.govrsc.org

For instance, novel quinoline derivatives have been evaluated for their anti-proliferative activity against prostate cancer (PC-3) and acute myeloid leukemia (KG-1) cells, with some compounds showing potent growth inhibitory effects with GI₅₀ values in the low micromolar range. nih.gov In another study, a series of quinoline derivatives of combretastatin (B1194345) A-4 displayed significant antiproliferative activities against breast (MCF-7), leukemia (HL-60), colon (HCT-116), and cervical (HeLa) cancer cell lines, with IC₅₀ values as low as 0.010 µM. nih.gov

The mechanism of this antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov For example, the most promising candidate from one study, compound 13e , was found to cause cell cycle arrest and induce apoptosis, potentially through the inhibition of Pim-1 kinase. nih.gov Similarly, other quinoline derivatives have been shown to induce apoptosis in breast cancer cells through a mitochondrial-dependent pathway. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Antiproliferative Activity (GI₅₀/IC₅₀) |

| Quinoline derivative (13e) | PC-3 / KG-1 | GI₅₀ = 2.61 / 3.56 µM nih.gov |

| Quinoline derivative (13f) | PC-3 / KG-1 | GI₅₀ = 4.73 / 4.88 µM nih.gov |

| Quinoline derivative (13h) | PC-3 / KG-1 | GI₅₀ = 4.68 / 2.98 µM nih.gov |

| Combretastatin A-4 analogue (12c) | MCF-7, HL-60, HCT-116, HeLa | IC₅₀ = 0.010–0.042 µM nih.gov |

| Quinolin-2-one urea (B33335) derivative (5j) | HeLa / MDA-MB-435 | GI₅₀ = 35.1 µM / 60.4 µM researchgate.net |

| Benzo[h]quinoline derivative (6e) | MCF-7, A2780, C26, A549 | IC₅₀ = 1.86–3.91 µM nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | Various cancer cell lines | GI₅₀ = 22-31 nM mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of this compound analogues. These studies investigate how chemical modifications to the quinoline core and its side chains influence biological activity. nih.govnih.gov

Impact of Quinoline Ring Substitutions on Activity

The nature and position of substituents on the quinoline ring have a profound impact on the biological activity of these compounds. rsc.org

Halogen Substitution: In a study of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the pattern of halogen substitution was found to have a minor impact on cytotoxic activity, except for the unsubstituted 8-hydroxyquinoline complexes. acs.org However, in another study on quinoline derivatives as hDHODH inhibitors, a bromine atom at the R² position was found to be beneficial for potency. rsc.org

Other Substituents: For hDHODH inhibitors, a carboxyl group at the R¹ position and a para-alkyl-substituted phenyl group at the R⁵ position were also shown to enhance inhibitory activity. rsc.org In a series of indole-quinoline derivatives, methyl substitution at the C-5 position of the quinoline ring resulted in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com For antiprion and antimalarial activity, specific sulfonamide quinoline derivatives showed interesting SAR, highlighting the importance of this functional group. nih.gov

Role of the Butanone Chain and its Modifications on Biological Interactions

The butanone chain of this compound serves as a critical linker and its modification can significantly alter biological interactions. While specific SAR studies on the butanone chain of this exact molecule are limited in the provided context, general principles from related quinoline derivatives can be inferred.

In another example concerning DNA methyltransferase inhibitors, introducing a methylene (B1212753) group to create more flexible analogues of a lead compound resulted in a significant drop in inhibitory potency. mdpi.com This suggests that while some flexibility can be beneficial, a specific conformation, dictated by the nature of the side chain, is often required for optimal interaction with the biological target. The butanone chain in this compound provides a specific length and keto functionality that likely plays a precise role in its biological activity, and any modifications to this chain would be expected to modulate its potency and selectivity.

Investigation of Molecular Mechanisms of Action in In Vitro Systems

Analogues of this compound have been the subject of numerous in vitro studies to elucidate their anticancer and enzyme-inhibiting properties. These investigations have identified several key molecular targets and pathways through which these compounds exert their effects.

A significant area of research has been the role of quinoline derivatives as kinase inhibitors, which are crucial for cell signaling and proliferation. nih.gov One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netresearchgate.net Novel quinoline and isatin (B1672199) derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including lung carcinoma (A549), colon cancer (Caco-2), hepatocellular cancer (HepG2), and breast cancer (MDA-MB-231). tandfonline.com In these studies, certain derivatives demonstrated potent inhibitory activity against VEGFR-2 kinase. researchgate.nettandfonline.com For instance, one quinoline derivative, referred to as compound 7, not only showed antiproliferative activity but also demonstrated the ability to prevent the migration of Caco-2 cancer cells in a wound healing assay. researchgate.nettandfonline.com

Similarly, the Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently targeted by quinoline analogues. nih.gov Newly synthesized quinoline derivatives have shown considerable cytotoxic activity against lung (A549), breast (MCF-7), and leukemia (HL-60) cancer cell lines. nih.gov Mechanistic studies revealed that potent derivatives could inhibit EGFR, leading to cell cycle arrest in the S phase and a significant increase in cellular apoptosis in A549 cells. nih.gov

Beyond receptor tyrosine kinases, research has identified other molecular targets. A novel quinoline derivative, designated 91b1, was found to exert its anticancer effect by downregulating the gene Lumican. nih.gov This was confirmed through microarray assays and quantitative PCR in esophageal cancer cells (KYSE150), suggesting that the compound's activity is mediated through the modulation of specific gene expression pathways. nih.gov Other antitumor mechanisms attributed to the broader class of quinoline derivatives include the inhibition of c-Met kinase and the alkylation of DNA. nih.govnih.gov